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molecular formula C7H9NO B1362647 4-Pyridineethanol CAS No. 5344-27-4

4-Pyridineethanol

Cat. No. B1362647
M. Wt: 123.15 g/mol
InChI Key: DWPYQDGDWBKJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946467B2

Procedure details

Ethyl 4-pyridylacetate (20 g, 121 mmol) was added to a suspension of LiAlH4 (9.2 g, 242 mmol) in diethyl ether (600 mL). Diatomaceous earth (about 50 mL) was added to aid stirring. The mixture stirred overnight. The mixture was cooled to 0° C. and aqueous NaOH (15%) was added until degassing ceased. The mixture was allowed to stir for 1 h. The solids were removed by filtration and the filtrate was concentrated under vacuum. The crude product was purified by chromatography (SiO2, 40:1-20:1 CH2Cl2:methanol) to provide 4-(2-hydroxyethyl)pyridine (8.1 g, 54%) as an amber liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8](OCC)=[O:9])=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C(OCC)C>[OH:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
9.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Diatomaceous earth (about 50 mL) was added to aid
STIRRING
Type
STIRRING
Details
The mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
until degassing
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (SiO2, 40:1-20:1 CH2Cl2:methanol)

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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